An In-depth Technical Guide to the Solubility of 3-(1-Methoxyethyl)azetidine Hydrochloride
An In-depth Technical Guide to the Solubility of 3-(1-Methoxyethyl)azetidine Hydrochloride
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(1-Methoxyethyl)azetidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying principles and experimental methodologies crucial for a thorough understanding of this compound's behavior in solution. We will explore its physicochemical properties, expected solubility, a detailed protocol for its empirical determination, and the critical factors that modulate its solubility profile.
Introduction: The Importance of Solubility in Drug Development
Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from the laboratory to the clinic. For a compound like 3-(1-Methoxyethyl)azetidine hydrochloride, which serves as a versatile building block in medicinal chemistry, understanding its solubility is paramount.[1] Poor solubility can lead to challenges in formulation, variable bioavailability, and ultimately, potential failure of a promising therapeutic agent.[2] This guide provides the foundational knowledge and practical steps to characterize the solubility of this specific amine salt.
3-(1-Methoxyethyl)azetidine hydrochloride is the salt form of the parent amine, created by reacting it with hydrochloric acid. This conversion is a common strategy in pharmaceutical sciences to enhance the aqueous solubility and stability of basic compounds.[3][4] The protonation of the azetidine nitrogen introduces an ionic character to the molecule, making it more amenable to dissolution in polar solvents like water.[3]
Physicochemical Characterization
A thorough understanding of a compound's physical and chemical properties is the bedrock upon which solubility studies are built.
Table 1: Physicochemical Properties of 3-(1-Methoxyethyl)azetidine Hydrochloride
| Property | Value | Source |
| CAS Number | 148644-09-1 | [5][6] |
| Molecular Formula | C₄H₁₀ClNO | |
| Molecular Weight | 123.58 g/mol | |
| Appearance | White to yellow solid | [1] |
| Melting Point | 84.5–88 °C | [1] |
| Hygroscopicity | Expected to be hygroscopic | [7] |
The hydrochloride salt form is explicitly chosen to improve the compound's handling and solubility profile.[1][4] However, many amine hydrochlorides are hygroscopic, meaning they tend to absorb moisture from the atmosphere.[7] This property is critical to characterize as it can affect the solid-state stability, handling, and accurate weighing of the compound.[8] Dynamic Vapor Sorption (DVS) is the gold-standard technique for quantifying hygroscopicity.[9][]
Expected Solubility Profile
While specific experimental data for 3-(1-Methoxyethyl)azetidine hydrochloride is not extensively published, its solubility can be predicted based on the well-understood behavior of small molecule amine salts.
-
Aqueous Solubility : As a salt, it is expected to be freely soluble in water. The ionic nature of the protonated azetidine and the chloride counter-ion allows for favorable interactions with polar water molecules.[3]
-
Solubility in Organic Solvents : Solubility in organic solvents will be dictated by the solvent's polarity.
-
Polar Protic Solvents (e.g., Methanol, Ethanol) : High solubility is expected due to the solvent's ability to solvate both the cation and anion of the salt and to engage in hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF) : Good solubility is generally anticipated.
-
Non-polar Solvents (e.g., Hexane, Toluene) : Low to negligible solubility is expected, as these solvents cannot effectively solvate the ionic species.[11][12]
-
While these are guiding principles, empirical determination is necessary for quantitative data.
Table 2: Experimentally Determined Solubility of 3-(1-Methoxyethyl)azetidine Hydrochloride
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Data not available | Shake-Flask |
| PBS (pH 7.4) | 25 | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Shake-Flask |
| Dichloromethane | 25 | Data not available | Shake-Flask |
This table should be populated by the researcher following the protocol outlined in Section 4.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[13] This method ensures that the solvent is fully saturated with the solute, providing a reliable measurement of its intrinsic solubility under given conditions.[14]
Rationale Behind the Shake-Flask Method
The core principle is to create a slurry by adding an excess of the solid compound to the solvent of interest.[15] The mixture is then agitated for an extended period to allow the system to reach thermodynamic equilibrium—the point at which the rate of dissolution equals the rate of precipitation.[13] By ensuring excess solid remains, we can be confident the solution is truly saturated.
Step-by-Step Protocol
-
Preparation :
-
Accurately weigh a sufficient amount of 3-(1-Methoxyethyl)azetidine hydrochloride into a suitable vessel (e.g., a glass vial with a screw cap). An excess is critical; a good starting point is 2-3 times the expected amount needed for saturation.
-
Add a precise volume of the desired solvent (e.g., purified water, buffer, or organic solvent) to the vial.[15]
-
-
Equilibration :
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an agitator or shaker bath set to a constant temperature (typically 25 °C or 37 °C for physiological relevance).
-
Agitate the slurry for a predetermined period. For many pharmaceutical salts, 24 to 48 hours is sufficient to reach equilibrium.[13][14] It is best practice to confirm equilibrium by taking measurements at multiple time points (e.g., 24h, 48h, and 72h) until the concentration remains constant.
-
-
Phase Separation :
-
Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially inflating the solubility measurement.
-
Centrifuge the vial at a high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant for analysis. Alternatively, filter the solution using a syringe filter with a low-binding membrane (e.g., PVDF or PTFE) appropriate for the solvent used.[16]
-
-
Quantification :
-
Accurately dilute the supernatant with a suitable mobile phase or solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation :
-
Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
-
Self-Validating System
This protocol is self-validating. The presence of undissolved solid at the end of the experiment visually confirms that saturation was reached. Furthermore, achieving a consistent concentration value at successive time points (e.g., 24h vs. 48h) provides strong evidence that true thermodynamic equilibrium has been established.[13]
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Key Factors Influencing Solubility
The solubility value obtained is not absolute; it is highly dependent on several experimental and environmental factors.
Effect of pH
For an amine hydrochloride salt, pH is arguably the most critical factor influencing aqueous solubility. The salt exists in equilibrium with its free base form in solution.
R-NH₂⁺Cl⁻ ⇌ R-NH + H⁺ + Cl⁻ (Soluble Salt Form) ⇌ (Less Soluble Free Base)
At low pH (acidic conditions), the equilibrium is shifted to the left, favoring the protonated, more soluble ionic form. As the pH increases, the equilibrium shifts to the right, leading to the formation of the neutral free base, which is typically much less soluble and may precipitate out of solution.[17][18] Therefore, when reporting aqueous solubility, the pH of the solution must always be specified.
Caption: Influence of pH on the Solubility of an Amine Hydrochloride Salt.
Common Ion Effect
The common ion effect predicts a decrease in the solubility of an ionic compound when a solution already contains one of the ions in the compound.[19] For 3-(1-Methoxyethyl)azetidine hydrochloride, adding a source of chloride ions (e.g., from NaCl or in a high-chloride buffer like HCl) can shift the dissolution equilibrium to the left, favoring the solid salt and thus reducing its solubility.[20][21] While often more pronounced for sparingly soluble salts, this effect can be relevant in certain high-concentration formulations or physiological environments like the stomach.[21]
Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[22] Different polymorphs of the same compound can have different physical properties, including melting point, stability, and, critically, solubility.[2] A metastable polymorph will generally exhibit higher solubility than the most stable form. It is crucial to characterize the solid form of the material being tested (e.g., via X-Ray Powder Diffraction - XRPD) to ensure that solubility data is reproducible and relevant to the form intended for development.[23]
Conclusion
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